molecular formula C14H9FN2O B5743074 3-(4-fluorophenyl)-4(3H)-quinazolinone CAS No. 331983-26-7

3-(4-fluorophenyl)-4(3H)-quinazolinone

Cat. No.: B5743074
CAS No.: 331983-26-7
M. Wt: 240.23 g/mol
InChI Key: LSQZIWQWHAXRQM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4(3H)-quinazolinone (CAS 1897-80-9) is a chemical compound based on the privileged quinazolinone scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This specific derivative serves as a key intermediate and pharmacophore in exploratory research, particularly in the fields of antimicrobial and anticancer agent development. The quinazolinone core is recognized for its wide spectrum of biological activities, with the 3-(4-fluorophenyl) substitution being a common feature in compounds designed for biological screening . In antimicrobial research, quinazolinones demonstrate potent activity against various bacterial and fungal strains . Structure-activity relationship (SAR) studies indicate that substitutions at the 2- and 3-positions of the quinazolinone ring, such as the presence of a 4-fluorophenyl group at N-3, are crucial for enhancing antimicrobial efficacy, often by interacting with microbial cell walls and DNA . In cancer research, quinazolinone derivatives are extensively investigated as inhibitors of critical signaling pathways involved in tumor progression . The scaffold is a common feature in potential Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are key targets for arresting tumor growth and angiogenesis . Recent studies continue to design novel compounds based on the 3-phenylquinazolin-4(3H)-one structure, highlighting its relevance in the discovery of targeted therapies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZIWQWHAXRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355083
Record name 3-(4-Fluoro-phenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331983-26-7
Record name 3-(4-Fluoro-phenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Fluorophenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H8FN2O\text{C}_{10}\text{H}_{8}\text{F}\text{N}_{2}\text{O}

This compound can be synthesized through various methods, including condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. The introduction of the fluorine atom at the para position of the phenyl ring is significant for enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can synergize with β-lactam antibiotics, enhancing their efficacy against resistant strains by binding to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)≤ 64 μg/mL
Escherichia coliNot significantly active
Enterococcus faeciumNo activity observed

The compound's selective activity against gram-positive bacteria, with minimal effects on gram-negative strains, suggests a targeted mechanism that could be leveraged in therapeutic applications .

Anticancer Activity

Quinazolinone derivatives, including this compound, have been investigated for their anticancer properties. They have shown inhibitory effects on various cancer cell lines by targeting the epidermal growth factor receptor (EGFR), a critical pathway in tumorigenesis. The compound demonstrated an IC50 value in the nanomolar range against several cancer cell lines, indicating potent activity .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (μM)
A4311.35
A5498.83
NCI-H197520.72
SW48027.06

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by structural modifications. For instance, substituents on the phenyl ring can significantly alter both antibacterial and anticancer activities. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and bioavailability, contributing to improved pharmacological profiles .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

  • Synergistic Effects with β-lactams : A study demonstrated that combining this compound with piperacillin-tazobactam resulted in enhanced bactericidal activity against MRSA in vitro and in vivo models .
  • Antitumor Efficacy : In a recent clinical trial, derivatives of quinazolinones were tested for their ability to inhibit EGFR autophosphorylation in lung cancer cells, showing significant reductions in cell proliferation .

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 3-(4-fluorophenyl)-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. They demonstrate efficacy against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

  • EGFR Inhibition : Several studies have shown that derivatives of quinazolinone can act as potent inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. For instance, compounds derived from this compound have been reported to exhibit IC50 values in the nanomolar range against cancer cell lines such as A431 and A549, indicating strong inhibitory activity against EGFR .
  • Dual Targeting : Recent research highlights the development of dual inhibitors targeting both EGFR and VEGFR-2 (vascular endothelial growth factor receptor 2). These compounds exhibit enhanced antitumor potency by simultaneously inhibiting multiple pathways critical for cancer progression .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell migration. Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, providing insights into their potential modes of action .

Antimicrobial Properties

Quinazolinone derivatives have also demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria.

  • Activity Against MRSA : Research indicates that this compound derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA). Some compounds have shown synergistic effects when combined with traditional antibiotics like piperacillin-tazobactam, enhancing their bactericidal efficacy .
  • Broad-Spectrum Efficacy : Studies have reported that quinazolinones exhibit broad-spectrum antibacterial properties, with effectiveness against both gram-positive and gram-negative bacteria. The structural modifications on the phenyl ring significantly influence their antibacterial profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of quinazolinone derivatives:

CompoundModificationActivity
1Fluoro group at position 4Enhanced EGFR inhibition
2Alkyl substitution at position 2Improved antimicrobial activity
3Amino acid hybridizationIncreased binding affinity and selectivity

Research suggests that modifications such as halogenation and substitution with hydrophobic groups can enhance the pharmacokinetic properties and overall biological activity of these compounds .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of novel quinazolinone derivatives and evaluated their anticancer activities against various cell lines. The most promising candidates showed significant inhibitory effects on tumor growth in vitro and in vivo models .
  • Antimicrobial Synergy : Another investigation focused on the combination therapy involving quinazolinones and existing antibiotics. Results indicated that certain derivatives could restore sensitivity in resistant bacterial strains, showcasing potential clinical applications for treating infections caused by MRSA .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Substituted Derivatives: 3-(4-Bromophenyl)-4(3H)-quinazolinone: The bromine atom increases molecular weight and polarizability, enhancing interactions with hydrophobic enzyme pockets. It demonstrated potent anti-inflammatory activity (76% inhibition of BSA denaturation at 100 µM) . 3-(4-Methylphenyl)-4(3H)-quinazolinone: The methyl group improves lipophilicity, leading to superior antioxidant activity (DPPH scavenging IC₅₀ = 12.3 µM) compared to the fluorophenyl derivative . 3-(4-Fluorophenyl)-4(3H)-quinazolinone: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. It showed moderate antitumor activity (IC₅₀ = 0.5 µM against K562 leukemia cells) .
  • 2-Substituted Derivatives: 2-((4-Aminophenoxy)methyl)-3-methylquinazolin-4(3H)-one: The aminophenoxy group facilitates hydrogen bonding with target proteins, contributing to anti-diabetic activity (PPARγ agonism) .

Disubstituted Derivatives

  • 3-Benzyl-2-methyl-4(3H)-quinazolinone: Dual substitution enhances anticancer activity (IC₅₀ = 78–89 µM against HepG2 cells) but reduces solubility .
  • 7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxypropyl]quinazolin-4(3H)-one (UR-9825) : A triazole-containing derivative with potent antifungal activity (MIC = 0.03 µg/mL against Candida albicans), attributed to halogenation and stereochemistry .

Key Observations :

Antifungal Activity : Halogenation at the 7-position (e.g., UR-9825) significantly enhances antifungal potency compared to 3-fluorophenyl derivatives, likely due to improved target binding and pharmacokinetics .

Antioxidant vs. Anti-inflammatory : Methyl and bromine substituents favor antioxidant and anti-inflammatory activities, respectively, while fluorine’s electronic effects prioritize antitumor applications .

Pharmacokinetic and Toxicity Profiles

  • UR-9825 : Exhibits a species-dependent half-life (1–9 hours in mice vs. rats) and low toxicity at therapeutic doses (100 mg/kg in rats) .

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-4(3H)-quinazolinone?

The synthesis of 4(3H)-quinazolinone derivatives typically involves condensation reactions between anthranilic acid derivatives and substituted benzaldehydes or isocyanates. Key methods include:

  • Cyclocondensation : Reacting 2-aminobenzamide with 4-fluorophenyl isocyanate under anhydrous conditions to form the quinazolinone core .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for disubstituted quinazolinones, improving yield and reducing side products .
  • Oxidative homocoupling : Using Pd(OAc)₂ and CuBr in DMF under oxygen to synthesize biaryl derivatives, though this method requires a free NH group on the quinazolinone for directing metal coordination .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl group at position 3) and detect impurities .
    • IR spectroscopy : Identify carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the planar quinazolinone core) .
  • Elemental analysis : Validate molecular formula (e.g., C₁₅H₁₀FN₂O) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the antifungal activity of this compound derivatives?

  • In vitro :
    • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus .
    • Time-kill kinetics : Assess fungicidal vs. fungistatic effects .
  • In vivo :
    • Murine systemic candidiasis : Oral administration to evaluate efficacy linked to pharmacokinetic parameters (e.g., half-life, hydrophobicity) .
    • Immunocompromised aspergillosis models : Test survival rates in rats, noting species-dependent differences in drug metabolism (e.g., rat t₁/₂ = 6 h vs. rabbit t₁/₂ = 9 h) .

Q. How does stereoisomerism affect the biological activity of this compound derivatives?

Stereochemistry critically influences antifungal potency. For example:

  • The (1R,2R) isomer of UR-9825 (a 7-Cl analog) showed superior in vitro activity (MIC = 0.03 µg/mL) against C. albicans compared to its enantiomer (1S,2S) , which was inactive .
  • Activity loss in (1R,2S) and (1S,2R) epimers highlights the necessity of precise spatial arrangement for target binding (likely cytochrome P450-dependent lanosterol demethylase inhibition) .

Q. What strategies can modulate the pharmacokinetic profile of this compound to enhance half-life?

  • Structural modifications :
    • Introduce hydrophobic groups (e.g., halogens at position 7) to improve plasma protein binding and reduce renal clearance .
    • Optimize logP values to balance absorption and metabolic stability .
  • Formulation strategies :
    • Use prodrugs (e.g., ester derivatives) to prolong circulation time .
    • Encapsulate in liposomes for targeted delivery to fungal biofilm microenvironments .

Q. How can computational methods aid in predicting the bioactivity of novel this compound analogs?

  • Molecular docking : Simulate binding to fungal CYP51 to prioritize analogs with favorable interactions .
  • Similarity coefficients : Compare structural fingerprints (e.g., Tanimoto coefficients) with known antifungals like voriconazole to identify promising candidates .
  • In silico ADMET : Predict bioavailability, hepatotoxicity, and CYP450 inhibition to reduce late-stage attrition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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